Cupric nitrilotriacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

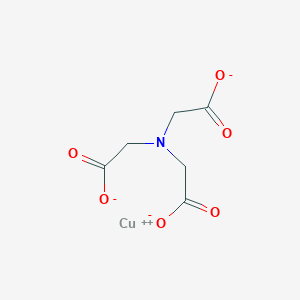

Cupric nitrilotriacetate, also known as this compound, is a useful research compound. Its molecular formula is C6H6CuNO6- and its molecular weight is 251.66 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organometallic Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Radiolytic Decomposition Pathways

Cu-NTA undergoes gamma radiolysis (using <sup>60</sup>Co) in aqueous solutions, producing reactive intermediates and decomposition products depending on the environment:

Radical Interactions

-

Reduction by hydrated electrons (e<sup>−</sup><sub>aq</sub>) and hydrogen atoms (H·) :

Both species directly reduce Cu<sup>2+</sup> in the complex, forming transient Cu<sup>+</sup> intermediates. This reaction is suppressed in the presence of scavengers like O<sub>2</sub> or N<sub>2</sub>O . -

Oxidation by hydroxyl radicals (OH·) :

OH· reacts with Cu-NTA via two pathways:

Scavenger-Mediated Reactions

-

In the presence of HCOO<sup>−</sup> (formate) :

Formate radicals reduce Cu<sup>2+</sup>-NTA, leading to Cu<sub>2</sub>O precipitation via decomposition of reduced intermediates . -

With aliphatic alcohols (e.g., ethanol) :

Stabilizes Cu<sup>+</sup> species, resulting in red-colored solutions attributed to copper-carbon linkages . These species are oxygen-sensitive and revert to Cu<sup>2+</sup> upon exposure .

Metal Displacement Reactions

Cu-NTA participates in metal-ligand exchange processes:

-

Fe<sup>2+</sup>/Fe<sup>3+</sup> displacement : Fe<sup>2+</sup> oxidizes to Fe<sup>3+</sup> in the presence of O<sub>2</sub>, displacing Cu<sup>2+</sup> from the NTA binding sites. This triphasic reaction forms mixed Fe<sup>3+</sup>-NTA/Cu<sup>2+</sup> complexes before finalizing as Fe<sup>3+</sup>-NTA with non-specifically bound Cu<sup>2+</sup> .

Stability Under Oxidative Conditions

-

Cu-NTA decomposes when exposed to strong oxidizers (e.g., hypochlorite, ozone), breaking the chelate structure and releasing free Cu<sup>2+</sup> ions .

Chelate Degradation

-

Microbial breakdown : Pseudomonas species degrade Cu-NTA by sequentially cleaving the ligand, releasing Cu<sup>2+</sup> into solution. Rates vary with metal concentration due to toxicity thresholds .

Toxicity Modulation

Propiedades

Número CAS |

15844-52-7 |

|---|---|

Fórmula molecular |

C6H6CuNO6- |

Peso molecular |

251.66 g/mol |

Nombre IUPAC |

copper;2-[bis(carboxylatomethyl)amino]acetate |

InChI |

InChI=1S/C6H9NO6.Cu/c8-4(9)1-7(2-5(10)11)3-6(12)13;/h1-3H2,(H,8,9)(H,10,11)(H,12,13);/q;+2/p-3 |

Clave InChI |

KHWIJHRBPWWNAJ-UHFFFAOYSA-K |

SMILES |

C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Cu+2] |

SMILES canónico |

C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Cu+2] |

Números CAS relacionados |

34831-02-2 (hydrogen salt) 53108-47-7 (hydrochloride salt) 67859-46-5 (di-hydrochloride salt) 71484-80-5 (ammonium salt) |

Sinónimos |

Cu-NTA cupric nitrilotriacetate cupric nitrilotriacetate hydrogen salt cupric nitrilotriacetate, ammonium salt cupric nitrilotriacetate, disodium salt cupric nitrilotriacetate, sodium salt |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.